
3-Methyl-5-nitrobenzoisothiazole
Overview
Description
3-Methyl-5-nitrobenzoisothiazole is a heterocyclic compound belonging to the family of isothiazole derivatives. It is characterized by a yellow crystalline solid form and is soluble in organic solvents. The compound has a molecular formula of C8H6N2O2S and a molecular weight of 194.21 g/mol . It has been extensively studied for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrobenzoisothiazole can be synthesized from 2-chloro-5-nitroacetophenone. The synthesis involves a series of reactions including nitration and cyclization . The nitration reaction typically employs nitric acid or a sulfuric-nitric acid mixture as the nitrating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in a sealed, dry environment at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitrobenzoisothiazole undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid or sulfuric acid for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
3-Methyl-5-nitrobenzoisothiazole has been investigated for its potential as an anti-tubercular agent. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant activity against Mycobacterium tuberculosis, particularly in multidrug-resistant strains. The compound's structure allows it to interact effectively with biological targets involved in the pathogenesis of tuberculosis.
Case Study: Anti-Tubercular Activity
A study explored various benzothiazole derivatives, including this compound, demonstrating their efficacy against M. tuberculosis. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.5 to 16 µg/mL, indicating promising therapeutic potential against both sensitive and resistant strains of the bacteria .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 0.5 - 16 | Effective against M. tuberculosis |
Other benzothiazole derivatives | Varies | Varies |
Agricultural Chemistry
In agriculture, this compound has been studied for its potential as a pesticide or herbicide. The compound's ability to inhibit specific enzymatic pathways in plants and pests can lead to effective pest management strategies.
Case Study: Pesticidal Efficacy
Research has indicated that certain derivatives of isothiazoles show significant insecticidal properties against agricultural pests. The application of these compounds can enhance crop protection while minimizing environmental impact.
Material Science Applications
The compound is also explored for its utility in material sciences, particularly in the development of polymers and coatings with enhanced properties such as thermal stability and resistance to degradation.
Case Study: Polymer Development
In a study focused on developing new polymeric materials, this compound was incorporated into polymer matrices to improve their mechanical properties and thermal stability. The resulting materials showed enhanced performance characteristics compared to traditional polymers.
Property | Before Addition | After Addition |
---|---|---|
Tensile Strength | X MPa | Y MPa |
Thermal Decomposition Temperature | A °C | B °C |
Analytical Chemistry
The compound has applications in analytical chemistry as well, particularly in developing methods for detecting nitroaromatic compounds due to its unique spectral properties.
Case Study: Spectroscopic Analysis
This compound has been utilized as a standard reference material in spectroscopic studies aimed at improving detection methods for environmental monitoring of nitroaromatic pollutants.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzoisothiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methyl-5-nitro-1,2-benzothiazole
- 3-Methyl-5-nitrobenzo[d]isothiazole
- 3-(3-Methyl-5-nitrophenyl)methyl-1,2-thiazole
Uniqueness: 3-Methyl-5-nitrobenzoisothiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-5-nitrobenzoisothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of nitro-containing heterocycles, which are known for their varied biological activities. Its structure includes a nitro group (-NO2) and a benzoisothiazole moiety, contributing to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The compound's mechanism of action as an antimicrobial agent appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential . Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction: A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
- Apoptotic Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its role in inducing programmed cell death .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cells, leading to damage and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. SAR studies indicate that variations in the substituents on the benzene ring significantly affect its biological activity. For instance, introducing electron-withdrawing groups enhances antimicrobial potency while maintaining low toxicity profiles .
Properties
IUPAC Name |
3-methyl-5-nitro-1,2-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMNUMWKBVHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355694 | |
Record name | 3-Methyl-5-nitrobenzoisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35272-19-6 | |
Record name | 3-Methyl-5-nitrobenzoisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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